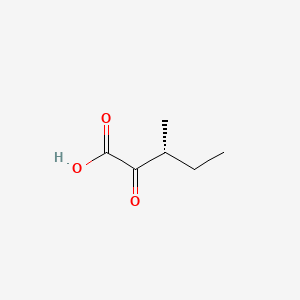

(R)-2-Oxo-3-methylpentanoate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

61748-89-8 |

|---|---|

Formule moléculaire |

C6H10O3 |

Poids moléculaire |

130.14 g/mol |

Nom IUPAC |

(3R)-3-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m1/s1 |

Clé InChI |

JVQYSWDUAOAHFM-SCSAIBSYSA-N |

SMILES |

CCC(C)C(=O)C(=O)O |

SMILES isomérique |

CC[C@@H](C)C(=O)C(=O)O |

SMILES canonique |

CCC(C)C(=O)C(=O)O |

Origine du produit |

United States |

Biochemical Pathways and Metabolic Roles of R 2 Oxo 3 Methylpentanoate

Biosynthetic Pathways

The formation of (R)-2-Oxo-3-methylpentanoate and its stereoisomers is a key part of essential amino acid synthesis in many organisms.

The biosynthesis pathway that leads to the keto-acid backbone of isoleucine begins with the amino acid L-threonine. agriculturejournals.cz L-threonine is first deaminated by an enzyme, threonine dehydratase, to produce 2-oxobutanoic acid. agriculturejournals.cznih.gov This intermediate then undergoes a series of reactions catalyzed by a set of shared enzymes in the branched-chain amino acid biosynthesis pathway. bioone.org

The pathway proceeds through several intermediates, including (S)-2-aceto-2-hydroxybutanoate and (R)-2,3-dihydroxy-3-methylpentanoate. genome.jpwikipathways.org An enzyme called ketol-acid reductoisomerase (EC 1.1.1.86) catalyzes a two-step reaction involving an alkyl migration and a reduction to form (R)-2,3-dihydroxy-3-methylpentanoate. bioone.orgwishartlab.commodelseed.org This dihydroxy acid is then dehydrated by dihydroxy-acid dehydratase (EC 4.2.1.9) to yield the alpha-keto acid, (S)-3-methyl-2-oxopentanoic acid. bioone.orgwishartlab.comkegg.jp

| Reaction Step | Substrate | Enzyme | Product |

| 1 | L-Threonine | Threonine dehydratase | 2-Oxobutanoic acid |

| 2 | 2-Oxobutanoic acid + Pyruvate (B1213749) | Acetohydroxyacid synthase | (S)-2-Aceto-2-hydroxybutanoate |

| 3 | (S)-2-Aceto-2-hydroxybutanoate | Ketol-acid reductoisomerase | (R)-2,3-Dihydroxy-3-methylpentanoate |

| 4 | (R)-2,3-Dihydroxy-3-methylpentanoate | Dihydroxy-acid dehydratase | (S)-3-Methyl-2-oxopentanoic acid |

This table outlines the key enzymatic steps in the conversion of L-threonine to (S)-3-methyl-2-oxopentanoic acid, a direct precursor in L-isoleucine biosynthesis.

The compound (S)-3-methyl-2-oxopentanoic acid, the (S)-enantiomer of 2-oxo-3-methylpentanoate, serves as the direct and penultimate precursor to the essential amino acid L-isoleucine. bioone.org The final step in the biosynthesis of L-isoleucine is a transamination reaction. bioone.org In this reaction, a branched-chain aminotransferase (BCAT) enzyme (EC 2.6.1.42) transfers an amino group from a donor, typically L-glutamate, to (S)-3-methyl-2-oxopentanoic acid, forming L-isoleucine. nih.govecmdb.ca

While the (S)-isomer leads to L-isoleucine, the (R)-isomer, this compound, can lead to the formation of the non-proteinogenic amino acid L-allo-isoleucine. chemsrc.com L-allo-isoleucine is a stereoisomer of L-isoleucine and is notably found in patients with maple syrup urine disease (MSUD). chemsrc.com

The biosynthesis of the branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is highly integrated, sharing a common set of enzymes for several steps. bioone.orgwikipathways.orgwishartlab.com The pathways for valine and isoleucine synthesis run in parallel, utilizing the same four enzymes to convert different initial substrates into their respective alpha-keto acid precursors. bioone.orgwishartlab.com

The pathway to isoleucine starts with 2-oxobutanoate (B1229078), while the valine pathway starts with pyruvate. wikipathways.org The leucine biosynthesis pathway branches off from the valine pathway, using the valine precursor, 3-methyl-2-oxobutanoate, as its starting substrate. bioone.orgnih.gov This metabolic integration allows for coordinated regulation of the synthesis of these three essential amino acids.

| Pathway | Starting Substrate | Key Keto Acid Intermediate | Final Amino Acid |

| Isoleucine | 2-Oxobutanoate | (S)-3-Methyl-2-oxopentanoic acid | L-Isoleucine |

| Valine | Pyruvate | 3-Methyl-2-oxobutanoic acid | L-Valine |

| Leucine | 3-Methyl-2-oxobutanoate | 4-Methyl-2-oxopentanoate | L-Leucine |

This table illustrates the parallel and branching nature of the BCAA biosynthesis pathways.

Role as a Penultimate Precursor to L-Isoleucine

Catabolic Pathways and Interconversion

The breakdown of branched-chain amino acids is equally important for cellular homeostasis, and this compound is a key metabolite in this process.

The catabolism of L-isoleucine is initiated by the same class of enzymes that completes its synthesis: the branched-chain aminotransferases (BCATs) (EC 2.6.1.42). nih.govnih.gov This reversible transamination reaction removes the amino group from L-isoleucine, converting it back to its corresponding alpha-keto acid, 3-methyl-2-oxovaleric acid. umaryland.eduumaryland.eduecmdb.ca This reaction is the first step in the breakdown of isoleucine and is a critical point of regulation for BCAA levels in the body. nih.govymdb.ca

Position within 2-Oxocarboxylic Acid Metabolism

This compound, also known as (R)-α-keto-β-methylvaleric acid, is a crucial intermediate in the catabolism of the branched-chain amino acid L-isoleucine. nih.govrupahealth.com This metabolic process is an integral part of the broader 2-oxocarboxylic acid metabolism. genome.jp The breakdown of L-isoleucine is initiated by a transamination reaction, which is catalyzed by cytosolic branched-chain-amino-acid aminotransferase (BCAT1), to form (S)-3-methyl-2-oxopentanoate. nih.govreactome.orgumaryland.edu

A deficiency in the BCKD complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, a condition known as Maple Syrup Urine Disease (MSUD). nih.govnih.govwordpress.com In individuals with MSUD, the elevated levels of these metabolites, including this compound, are detectable in blood, urine, and cerebrospinal fluid and are associated with neurological damage. nih.govwordpress.com

Table 1: Key Enzymes and Metabolites in the Isoleucine Catabolic Pathway

| Metabolite/Enzyme | Role |

| L-Isoleucine | Precursor amino acid |

| Branched-chain-amino-acid aminotransferase (BCAT) | Catalyzes the initial transamination of L-isoleucine to its α-keto acid. reactome.org |

| (S)-3-methyl-2-oxopentanoate | The initial α-keto acid product of L-isoleucine transamination. nih.gov |

| This compound | The (R)-enantiomer, formed via racemization of the (S)-form. ebi.ac.uk |

| Branched-chain α-keto acid dehydrogenase (BCKD) complex | Catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids. wikipedia.org |

| 2-Methylbutanoyl-CoA | Product of the BCKD-catalyzed reaction, which then enters further metabolic pathways. wikipedia.org |

Ancillary Metabolic Engagements

Involvement in Fatty Acid Biosynthesis as a Primer for Anteiso-Branched Fatty Acids

This compound plays a pivotal role in the biosynthesis of a specific class of lipids known as anteiso-branched fatty acids. wikipedia.org This process is particularly significant in certain bacteria and has been observed in mammalian tissues like rat skin. nih.govoup.com The synthesis of these fatty acids, which have a methyl group on the antepenultimate (third-to-last) carbon, is initiated using a primer derived from L-isoleucine. wikipedia.org

The catabolism of L-isoleucine produces (S)- and subsequently this compound. ebi.ac.uk This α-keto acid is then decarboxylated to form 2-methylbutanoyl-CoA. wikipedia.org This molecule serves as the primer for the fatty acid synthase system, which then extends the carbon chain, typically using malonyl-CoA as the extender, to create long-chain anteiso-fatty acids. wikipedia.org In Bacillus subtilis, the enzyme system responsible for this has a high affinity for α-keto-β-methylvaleric acid, highlighting its importance as a precursor. wikipedia.orgcdnsciencepub.com

Table 2: Precursors and Products in Anteiso-Branched Fatty Acid Synthesis

| Primer Precursor | α-Keto Acid Intermediate | Primer | Example Elongation Substrate | Example Final Product |

| L-Isoleucine | This compound | 2-methylbutanoyl-CoA | Malonyl-CoA | 12-Methyl tetradecanoic acid (anteiso-C15:0) |

Cellular Signaling Pathways

The accumulation of branched-chain α-keto acids, including this compound (also referred to as KMV), is a hallmark of MSUD and is linked to the disease's neurotoxic effects. wordpress.comnih.gov Research indicates that these metabolites can participate in and disrupt cellular signaling pathways.

Studies on cultured rat astrocytes have shown that α-keto-β-methylvaleric acid can induce morphological changes and, at high concentrations, lead to cell death. nih.gov While some branched-chain keto acids like α-ketoisocaproic acid (KIC) and α-ketoisovaleric acid (KIV) have been shown to stimulate the release of the signaling protein S100B from glial cells, KMV did not produce the same effect under the studied conditions. nih.gov However, other research has demonstrated that KMV can increase the phosphorylation of intermediate filaments in the cerebral cortex of young rats, an effect mediated through the GABAergic system, specifically via GABA(A) and GABA(B) receptors. nih.gov This suggests that KMV can modulate protein phosphorylation, a key mechanism in cellular signaling.

Furthermore, the accumulation of branched-chain keto acids is implicated in altering cellular energy metabolism and inducing apoptosis in neural cells. nih.govmolbiolcell.org It is proposed that these molecules may act as metabolic signals that reflect an imbalance in amino acid metabolism, thereby impacting pathways sensitive to cellular stress and nutrient availability. liberty.edu For instance, some branched-chain 2-oxoacids have been found to be active in regulating HIF-1 prolyl hydroxylases in certain cell lines, though the effects can be cell-type specific. capes.gov.br

Enzymatic Transformations and Regulatory Mechanisms

Key Enzymes Governing (R)-2-Oxo-3-methylpentanoate Metabolism

The metabolic fate of this compound is intricately linked to the action of several key enzymes. These enzymes catalyze both its formation from precursors and its conversion into downstream metabolites.

Branched-Chain Aminotransferases (e.g., EC 2.6.1.42)

Branched-chain aminotransferases (BCATs) are a family of enzymes that play a pivotal role in the metabolism of BCAAs, which include leucine (B10760876), isoleucine, and valine. mdpi.comgenome.jp These enzymes catalyze the reversible transamination of BCAAs to their corresponding branched-chain alpha-keto acids (BCKAs). mdpi.com

In the context of this compound, BCATs, specifically those designated with the enzyme commission (EC) number 2.6.1.42, are responsible for the conversion of L-isoleucine to (S)-3-methyl-2-oxopentanoate. nih.govecmdb.ca While the focus here is the (R)-isomer, it's important to note that the initial transamination of isoleucine produces the (S)-enantiomer. nih.gov These enzymes utilize pyridoxal-5-phosphate (a derivative of vitamin B6) as a cofactor to facilitate the transfer of an amino group from the BCAA to an alpha-keto acid, typically alpha-ketoglutarate (B1197944), thereby producing glutamate. mdpi.com The expression and activity of BCATs can vary between tissues, with skeletal muscle showing high activity, while the liver exhibits very low levels. mdpi.com

Branched-Chain Keto Acid Dehydrogenase Complex (e.g., E1 subunit)

The branched-chain keto acid dehydrogenase (BCKDH) complex is a large, multi-enzyme complex located in the inner mitochondrial membrane. researchgate.netresearchgate.net It catalyzes the irreversible oxidative decarboxylation of BCKAs, a rate-limiting step in BCAA catabolism. jst.go.jpportlandpress.com This complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. nih.gov

The BCKDH complex consists of three catalytic components: E1 (a decarboxylase), E2 (a dihydrolipoyl acyltransferase), and E3 (a dihydrolipoyl dehydrogenase). sci-hub.se The E1 subunit, specifically, is responsible for the decarboxylation of the branched-chain α-keto acid. wikipedia.org In the degradation pathway of isoleucine, the BCKDH complex acts on (S)-3-methyl-2-oxopentanoate, the product of the BCAT reaction. nih.gov A deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding keto acids, resulting in a metabolic disorder known as Maple Syrup Urine Disease (MSUD). nih.gov

Dihydroxy-Acid Dehydratase (IlvD/Edd Family Proteins) in Biosynthesis

Dihydroxy-acid dehydratase, a member of the IlvD/EDD protein family, is a crucial enzyme in the biosynthesis of branched-chain amino acids in microorganisms and plants. uniprot.orgbioone.org This enzyme is not present in mammals, making it a potential target for antimicrobial agents. nih.gov

Dihydroxy-acid dehydratase exhibits stereospecificity, acting on the (R)-isomers of its substrates. uniprot.orgnih.gov For instance, the enzyme from Mycobacterium tuberculosis is specific for the (R)-isomer of 2,3-dihydroxy-3-methylbutanoate (B1258931) and shows no catalytic activity towards the (S)-isomer. uniprot.orgnih.gov This specificity is critical for the correct synthesis of the precursors to valine and isoleucine. These enzymes are classified as branched-chain acid dehydratases (BCADHTs) and are active on branched dihydroxy acids like (R)-2,3-dihydroxyisovalerate. uef.fi

In the biosynthesis of isoleucine, dihydroxy-acid dehydratase catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate to produce (S)-3-methyl-2-oxopentanoate. uniprot.orguniprot.orgagriculturejournals.cz This reaction is a key step that precedes the final transamination to form L-isoleucine. bioone.org The enzyme from various organisms, including Escherichia coli and Faecalibacterium sp., facilitates this conversion. uniprot.orguniprot.org

Substrate Specificity for (R)-Isomers

Regulation of Enzymatic Activity and Pathway Flux

The metabolic pathways involving this compound are tightly regulated to ensure a balance between BCAA synthesis and degradation, meeting the cell's needs for protein synthesis and energy production.

The activity of the BCKDH complex is a primary point of regulation in BCAA catabolism. nih.gov This regulation occurs through a phosphorylation/dephosphorylation cycle. portlandpress.comnih.gov A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BDK), phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. jst.go.jpportlandpress.com Conversely, a phosphatase, known as protein phosphatase 2Cm (PP2Cm) or PPM1K, dephosphorylates and activates the complex. researchgate.netyoutube.com

The activity of BDK itself is subject to regulation. It is allosterically inhibited by the branched-chain α-keto acids, the products of the BCAT reaction. nih.gov The expression of BDK can also be influenced by hormonal and nutritional signals. For example, thyroid hormone can induce, while glucocorticoids and ligands for peroxisome proliferator-activated receptor alpha can repress, the expression of the kinase. nih.gov This complex regulatory network ensures that the flux through the BCAA catabolic pathway is finely tuned to the metabolic state of the organism.

| Enzyme/Complex | Function | Regulation |

| Branched-Chain Aminotransferases (BCAT) | Reversible transamination of BCAAs to BCKAs. mdpi.com | Substrate availability. mdpi.com |

| Branched-Chain Keto Acid Dehydrogenase (BCKDH) Complex | Irreversible oxidative decarboxylation of BCKAs. jst.go.jp | Phosphorylation (inactivation) by BDK, dephosphorylation (activation) by PPM1K. portlandpress.comyoutube.com |

| Dihydroxy-Acid Dehydratase (IlvD) | Dehydration of dihydroxy-acid precursors in BCAA biosynthesis. uniprot.org | Substrate specificity for (R)-isomers. uniprot.org |

| Regulatory Molecule | Effect on BCKDH Complex | Mechanism |

| Branched-chain α-keto acid dehydrogenase kinase (BDK) | Inactivation | Phosphorylation of the E1α subunit. jst.go.jp |

| Protein phosphatase 2Cm (PPM1K) | Activation | Dephosphorylation of the E1α subunit. youtube.com |

| Branched-chain α-keto acids (BCKAs) | Activation | Allosteric inhibition of BDK. nih.gov |

| Thyroid Hormone | Inactivation | Induces expression of BDK. nih.gov |

| Glucocorticoids | Activation | Repress expression of BDK. nih.gov |

Inhibition of Alpha-Ketoglutarate Dehydrogenase Complex by 3-Methyl-2-oxopentanoic Acid

This compound, also known as 3-methyl-2-oxopentanoic acid or α-keto-β-methyl-n-valeric acid (KMV), functions as a structural analog of α-ketoglutarate and acts as an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC). nih.gov KGDHC is a critical enzyme in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for cellular energy production. nih.gov Inhibition of this enzyme can have significant downstream effects on cellular metabolism and function.

Research has demonstrated that exposure to 3-methyl-2-oxopentanoic acid leads to a dose- and time-dependent inhibition of KGDHC activity in various cell lines. nih.gov In studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, treatment with KMV resulted in a significant reduction in KGDHC activity. nih.gov Similarly, in N2a neuroblastoma cells, KMV effectively inhibited the enzyme complex. nih.gov This inhibition is a critical mechanism by which the compound can alter mitochondrial function. nih.govnih.gov The accumulation of branched-chain keto acids, including 3-methyl-2-oxopentanoic acid, is a hallmark of Maple Syrup Urine Disease (MSUD), a condition where the deficiency of the branched-chain α-keto acid dehydrogenase complex leads to neurological damage. nih.govt3db.canih.gov

Table 1: Inhibition of KGDHC Activity by 3-Methyl-2-oxopentanoic Acid (KMV) in PC12 Cells

| Treatment Duration | KGDHC Activity Reduction (%) |

|---|---|

| 1 hour | 52 ± 7% |

| 2 hours | 65 ± 4% |

Data sourced from studies on PC12 cells demonstrating the inhibitory effect of KMV on the alpha-ketoglutarate dehydrogenase complex. nih.gov

Impact on Mitochondrial Function and Cellular Calcium Regulation

The inhibition of the alpha-ketoglutarate dehydrogenase complex (KGDHC) by 3-methyl-2-oxopentanoic acid precipitates significant changes in mitochondrial function and cellular calcium homeostasis. nih.gov Despite causing substantial inhibition of KGDHC, studies have shown that 3-methyl-2-oxopentanoic acid does not necessarily alter the mitochondrial membrane potential (MMP). nih.govnih.gov In both N2a and PC12 cells, even at concentrations that inhibit KGDHC by up to 80%, the MMP remained stable. nih.govnih.gov Furthermore, this inhibition did not lead to an increase in the production of reactive oxygen species (ROS). nih.gov

However, the functional consequences of KGDHC inhibition are profound. One of the key impacts is the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This event is a critical step in the intrinsic pathway of apoptosis, or programmed cell death. In PC12 cells, KMV-induced cytochrome c translocation was also associated with the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov

In addition to its effects on apoptotic pathways, 3-methyl-2-oxopentanoic acid also modulates cellular calcium regulation. Research in N2a cells revealed that inhibition of KGDHC by the compound led to a 23% reduction in basal intracellular calcium concentrations ([Ca²⁺]i). nih.gov It also significantly blunted the cellular response to bradykinin, a peptide that induces calcium release from the endoplasmic reticulum (ER), diminishing this release by 46%. nih.gov These findings suggest that while KGDHC inhibition by 3-methyl-2-oxopentanoic acid does not cause the specific calcium abnormalities seen in fibroblasts from Alzheimer's disease patients, it does significantly alter calcium signaling, which can make cells more susceptible to metabolic insults that promote cell death. nih.gov

Broader studies on uremic metabolites, which include 3-methyl-2-oxopentanoic acid, have shown they can directly impair mitochondrial energetics in skeletal muscle. nih.gov These metabolites contribute to decreased respiratory capacity, impaired activity of mitochondrial complexes III and IV, and increased production of superoxide, a reactive oxygen species. nih.gov

Table 2: Effects of 3-Methyl-2-oxopentanoic Acid (KMV) on Mitochondrial and Cellular Parameters

| Parameter | Observation | Cell Type |

|---|---|---|

| Mitochondrial Membrane Potential (MMP) | No significant alteration | N2a, PC12 |

| Cytochrome c | Release from mitochondria into cytosol | N2a, PC12 |

| Caspase-3 | Activated | PC12 |

| Basal Intracellular Calcium [Ca²⁺]i | Reduced by 23% | N2a |

| Bradykinin-Induced ER Calcium Release | Diminished by 46% | N2a |

Stereochemical Considerations in Biological and Chemical Systems

Importance of (R)-Stereochemistry in Biological Recognition and Reactions

The ability of biological systems to distinguish between stereoisomers is fundamental to the specificity of metabolic pathways. Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereospecificity, preferentially binding and catalyzing reactions with only one enantiomer of a chiral substrate. mdpi.com This principle of chiral discrimination is evident in the metabolism of branched-chain keto acids.

The (R)-stereochemistry of 2-oxo-3-methylpentanoate is crucial for its recognition by specific enzymes. The three-dimensional structure of an enzyme's active site creates a specific binding pocket where the substrate must fit precisely for a reaction to occur. This recognition is governed by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the substrate and amino acid residues in the active site. For instance, enzymes that process D-amino acids or their derivatives are specifically configured to accommodate the (R)-enantiomer of their substrates. acs.org The reactivity of a chiral molecule can be specific to only one enantiomer; for example, D-amino acid aminotransferase (D-aAT) is irreversibly inactivated by the (R)-isomer of 4-amino-4,5-dihydro-2-thiophenecarboxylic acid, a compound stereochemically related to D-amino acids. acs.org

While the (S)-enantiomer of 2-oxo-3-methylpentanoate is the primary intermediate in the catabolism of the proteinogenic amino acid L-isoleucine, the (R)-enantiomer also participates in metabolic reactions, albeit through different or less efficient pathways. nih.govnih.gov The enzyme dihydroxy-acid dehydratase, for example, catalyzes the dehydration of (2R,3R)-2,3-dihydroxy-3-methylpentanoate to form 2-oxo-3-methylpentanoate, a key step in the biosynthesis of L-isoleucine. uniprot.org The stereospecificity of such enzymes ensures the correct flow of metabolites through complex biosynthetic and catabolic pathways. Protein engineering efforts to alter the substrate specificity of enzymes like amine dehydrogenases and transaminases further underscore the critical role of stereochemistry in enzymatic reactions, as minor changes to the active site can switch or broaden substrate acceptance from keto acids to other molecules.

| Enzyme/System | Interaction with (R)-Stereochemistry | Significance |

|---|---|---|

| Branched-Chain Aminotransferases (BCATs) | Catalyzes the reversible transamination of L-alloisoleucine to (R)-2-Oxo-3-methylpentanoate. ebi.ac.uk | Links the metabolism of the (R)-keto acid to its corresponding amino acid diastereomer. |

| Leucine (B10760876) Dehydrogenase | Can be used in analytical methods for the NADH-dependent enantioselective amination of this compound to form L-alloisoleucine. ebi.ac.uk | Demonstrates enzymatic recognition and conversion, enabling the separate quantification of the (R)-enantiomer. |

| D-amino acid aminotransferase (D-aAT) | Recognizes substrates with D-configuration (related to R-isomers), indicating a class of enzymes built for (R)-stereochemistry recognition. acs.org | Illustrates the principle of chiral discrimination in enzyme active sites. |

Enantiomeric Distinction in Metabolic Processes

The metabolic fates of (R)- and (S)-2-Oxo-3-methylpentanoate are distinct, reflecting the stereospecificity of the enzymes involved in branched-chain amino acid (BCAA) catabolism. The (S)-enantiomer is the direct product of the transamination of L-isoleucine, an essential amino acid incorporated into proteins. nih.gov This keto acid is then irreversibly catabolized by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgmdpi.com

In contrast, this compound is metabolically linked to L-alloisoleucine, a diastereomer of L-isoleucine. ebi.ac.uk L-alloisoleucine is not used for protein synthesis but is a normal, minor constituent in human plasma. ebi.ac.uknih.gov Its formation is believed to occur through the transamination of this compound. ebi.ac.uk In healthy individuals, the levels of both the (R)-keto acid and L-alloisoleucine are very low.

A critical distinction arises in the context of metabolic disorders like Maple Syrup Urine Disease (MSUD). nih.gov MSUD is caused by a deficiency in the BCKDH complex, which impairs the breakdown of all branched-chain keto acids. nih.govfrontiersin.org This deficiency leads to the accumulation of both (S)- and this compound, as well as their corresponding amino acids, L-isoleucine and L-alloisoleucine. ebi.ac.ukumaryland.edu The significant elevation of L-alloisoleucine in MSUD patients highlights that the (R)-enantiomer of the keto acid is not efficiently processed by alternative pathways and its accumulation serves as a key diagnostic marker for the disease. caymanchem.comcaymanchem.com Studies investigating the metabolism of isoleucine stereoisomers suggest that racemization of the 2-oxo acid does not readily occur, indicating that the (R) and (S) enantiomers are handled as distinct metabolic entities. ebi.ac.uk

| Feature | This compound | (S)-2-Oxo-3-methylpentanoate |

|---|---|---|

| Precursor Amino Acid | L-alloisoleucine (2S, 3R) ebi.ac.uk | L-isoleucine (2S, 3S) nih.gov |

| Primary Metabolic Role | Minor metabolic intermediate. ebi.ac.uk | Major intermediate in L-isoleucine catabolism. nih.gov |

| Fate via BCKDH Complex | Poor substrate; its accumulation leads to elevated L-alloisoleucine. ebi.ac.ukfrontiersin.org | Primary substrate for oxidative decarboxylation. nih.govfrontiersin.org |

| Significance in MSUD | Accumulates significantly, leading to high levels of the diagnostic marker L-alloisoleucine. caymanchem.comcaymanchem.com | Accumulates due to enzymatic block, contributing to toxicity. nih.gov |

Diastereomeric and Enantiomeric Purity in Related Compounds

The compound this compound is intrinsically linked to the stereoisomers of isoleucine. Isoleucine possesses two chiral centers (at carbons 2 and 3), giving rise to four possible stereoisomers: two pairs of enantiomers which are diastereomers to each other. nih.govyoutube.com The stereochemical purity of these related amino acids is of paramount biological and industrial importance. google.com

In biological systems, there is an absolute requirement for stereochemical purity. Only L-isoleucine, with the (2S, 3S) configuration, is recognized by the translational machinery and incorporated into proteins during biosynthesis. nih.govbritannica.com Its diastereomer, L-alloisoleucine (2S, 3R), cannot be used for this purpose. The other two stereoisomers, D-isoleucine (2R, 3R) and D-alloisoleucine (2R, 3S), are also excluded from protein synthesis. nih.gov

The presence and concentration of these diastereomers, particularly L-alloisoleucine, serve as important indicators of metabolic health. While found in trace amounts in healthy individuals, plasma levels of L-alloisoleucine become significantly elevated in patients with MSUD. caymanchem.comcaymanchem.com This accumulation is a direct consequence of the buildup of its keto-acid precursor, this compound, which cannot be properly metabolized due to the deficient BCKDH enzyme complex. ebi.ac.uk Therefore, the measurement of L-alloisoleucine provides a highly specific and sensitive marker for diagnosing and monitoring this metabolic disorder. The strict stereospecificity of metabolic enzymes prevents the interconversion of these diastereomers, preserving their distinct biological roles and significance as biomarkers. This biological specificity also drives the need for methods to produce single diastereomers of isoleucine with high stereochemical purity for use as pharmaceutical intermediates. google.com

| Stereoisomer Name | Configuration | Related Keto Acid | Biological Significance |

|---|---|---|---|

| L-isoleucine | (2S, 3S) | (S)-2-Oxo-3-methylpentanoate | Proteinogenic essential amino acid. nih.govbritannica.com |

| L-alloisoleucine | (2S, 3R) | This compound | Non-proteinogenic; diagnostic marker for MSUD. nih.govcaymanchem.com |

| D-isoleucine | (2R, 3R) | This compound | Non-proteinogenic. nih.gov |

| D-alloisoleucine | (2R, 3S) | (S)-2-Oxo-3-methylpentanoate | Non-proteinogenic. caymanchem.com |

Advanced Analytical Methodologies in Research

Chromatographic Separations for Enantiomer Analysis

The existence of (R)-2-Oxo-3-methylpentanoate alongside its (S)-enantiomer requires analytical methods that can distinguish between these stereoisomers. Chiral chromatography is the cornerstone of this type of analysis.

Enantioselective Gas Chromatography

Enantioselective gas chromatography (GC) is a powerful tool for separating chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

Research Findings: For the analysis of chiral organic acids, derivatization is typically required to increase volatility for GC analysis. The separation is then achieved on a capillary column coated with a CSP, such as modified cyclodextrins or chiral phases like Chirasil-Val. researchgate.netaimspress.com In complex biological samples, enantioselective multidimensional gas chromatography (enantio-MDGC) offers enhanced resolution. oup.comnih.gov This method involves an initial separation on a non-chiral pre-column. The fraction containing the compound of interest is then transferred online to a main column with a CSP for enantioselective analysis, followed by detection with a mass spectrometer. nih.gov This two-dimensional approach is invaluable for analyzing trace enantiomers in complex matrices like urine by minimizing interferences. nih.gov Studies have noted that enzymatic racemization of 2-oxo-3-methylpentanoic acid can occur via enolization, making accurate enantiomeric analysis critical for understanding its metabolic fate. oup.com

Analysis of (S)- and (R)-Enantiomorphs in Biological Matrices for Research

The quantitative analysis of (S)- and this compound in biological fluids such as plasma and urine is essential for investigating metabolic pathways and diagnosing certain inborn errors of metabolism. nih.govebi.ac.uk The transamination of L-isoleucine, a primary metabolic route, specifically produces (S)-2-Oxo-3-methylpentanoate, while the (R)-enantiomer is associated with the minor R-pathway of isoleucine oxidation. researchgate.net

Research Findings: Methods have been developed for the separate measurement of both (S)- and (R)-enantiomers in body fluids. nih.gov In patients with the metabolic disorder Maple Syrup Urine Disease (MSUD), the accumulation of branched-chain amino and keto acids is a key diagnostic marker, and analyzing the specific enantiomeric ratio of 2-oxo-3-methylpentanoate provides deeper insight into the metabolic block. ebi.ac.uknih.gov Gas chromatography-mass spectrometry (GC-MS) is frequently used for this purpose. researchgate.netmdpi.com After extraction from the biological matrix (e.g., urine), the keto acids are derivatized to make them suitable for GC analysis, and their enantiomers are then separated on a chiral column. mdpi.com Studies have shown that in MSUD patients, the plasma ratio of (R)- to (S)-2-oxo-3-methylvaleric acid can be around 0.35, highlighting significant differences in the metabolism of the diastereomeric amino acids L-isoleucine and L-alloisoleucine. ebi.ac.uk

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the study of this compound, providing structural information, high-sensitivity quantification, and the ability to trace metabolic pathways.

Electron Ionization Mass Spectrometry for Structural Elucidation

Electron Ionization (EI) is a classic, high-energy ionization technique used in mass spectrometry. When coupled with gas chromatography (GC-MS), it provides reproducible mass spectra characterized by extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint that is highly useful for structural elucidation and for identifying unknown compounds by comparing their spectra to established libraries. unl.edu

Research Findings: The EI mass spectrum of 3-methyl-2-oxovaleric acid and its derivatives has been documented in public databases. ecmdb.canih.gov The high energy of the EI source causes the parent molecular ion to break apart into smaller, stable, charged fragments. The specific pattern of these fragments is characteristic of the molecule's structure. For α-keto acids, common fragmentation pathways include the loss of carboxyl and alkyl groups.

| Feature | Description |

| Technique | Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) |

| Ionization Energy | Typically 70 eV, leading to significant and reproducible fragmentation. unl.edu |

| Application | Structural confirmation and identification by matching fragmentation patterns to spectral libraries. |

| Sample State | Requires volatile or derivatized volatile samples. |

Table 1: Overview of Electron Ionization Mass Spectrometry for this compound Analysis.

Selected Ion Monitoring (SIM) for Isotopic Tracing in Biosynthesis Studies

Isotopic tracing is a powerful methodology used to map metabolic pathways by introducing molecules labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. nih.govresearchgate.net Selected Ion Monitoring (SIM) is an MS data acquisition mode that, instead of scanning the entire mass range, focuses on detecting a few specific mass-to-charge (m/z) ratios. This approach dramatically increases the sensitivity and precision of quantification for the targeted ions. researchgate.netmdpi.com

Research Findings: In the context of this compound research, SIM is crucial for tracing its formation from labeled precursors like ¹³C-isoleucine. nih.gov By setting the mass spectrometer to monitor the m/z values corresponding to the unlabeled molecule and its ¹³C-labeled isotopologues (e.g., M+1, M+2, etc.), researchers can accurately measure the rate of incorporation of the stable isotope into the keto acid. researchgate.net This provides quantitative data on metabolic flux through specific biosynthetic pathways. The enhanced sensitivity of SIM is particularly advantageous for detecting low-abundance metabolites and subtle changes in isotopic enrichment, making it superior to full-scan methods for targeted quantitative studies. mdpi.comchemrxiv.org

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) for Metabolomics

UHPLC-QTOF/MS has become a central platform in metabolomics for its ability to rapidly separate a wide range of metabolites with high resolution and detect them with high mass accuracy. peerj.combesjournal.com This technique is well-suited for the analysis of branched-chain keto acids (BCKAs), including this compound, in complex biological samples. nih.govresearchgate.net

Research Findings: A reliable and effective method has been developed for the simultaneous determination of three BCKAs, including α-keto-β-methylvalerate (an alternative name for 2-oxo-3-methylpentanoate), in serum and muscle samples using UHPLC-QTOF/MS. nih.govmdpi.com The method involves a simple methanol (B129727) extraction followed by rapid chromatographic separation on a C18 column. researchgate.net The QTOF instrument provides high-resolution mass data, allowing for confident identification based on accurate mass and confirmation through MS/MS fragmentation patterns. nih.gov This approach has been validated with good recoveries (78.4% to 114.3%) and low limits of quantitation (LOQ), making it suitable for both research and potential clinical applications. nih.govresearchgate.netmdpi.com

| Parameter | Details | Source |

| Instrumentation | UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer. | nih.govmdpi.com |

| Column | Agilent Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm). | nih.govmdpi.com |

| Mobile Phase | Gradient elution using 10 mmol/L ammonium (B1175870) acetate (B1210297) in water and acetonitrile. | nih.govmdpi.com |

| Flow Rate | 0.3 mL/min. | mdpi.com |

| Total Run Time | 10 minutes. | nih.govmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acids. | frontiersin.org |

| Key MS Parameter | Optimized fragmentor and collision energies for sensitive detection. | nih.gov |

| Application | Quantitative metabolomics profiling of BCKAs in serum and muscle tissue. | nih.govresearchgate.netmdpi.com |

Table 2: Example of a Validated UHPLC-QTOF/MS Method for Branched-Chain Keto Acid Analysis.

Innovative Sample Preparation for Metabolomic Research

The landscape of metabolomic research is continually evolving, with a significant emphasis on developing high-throughput, minimally invasive, and cost-effective analytical workflows. A prominent innovation in this domain is the use of dried biofluid spots (DBS), such as dried blood, plasma, or urine spots, for sample collection and preparation in non-targeted metabolomics studies. researchgate.netbham.ac.uk This technique, originally developed for newborn screening, is gaining traction in broader research applications due to its numerous advantages over traditional venous blood draws and liquid sample handling. researchgate.netmdpi.comnih.gov

The fundamental principle of DBS methodology involves spotting a small volume of a biological fluid, typically a few drops, onto a specialized filter paper card (e.g., Whatman 903™ paper). researchgate.netmdpi.com The card is then allowed to air dry, and the dried spots can be stored and transported at ambient temperature, significantly reducing the logistical costs and complexities associated with cold-chain storage and shipment. bham.ac.ukbham.ac.uk This simplified process is particularly advantageous for large-scale population studies and research in resource-limited settings. researchgate.netnih.gov

For non-targeted metabolomics, which aims to capture a comprehensive snapshot of all measurable small molecules in a biological sample, the DBS approach has proven remarkably effective. researchgate.netnih.govsemanticscholar.org Researchers have successfully developed methods to extract a wide array of metabolites from these dried samples for analysis with high-resolution mass spectrometry platforms, such as those coupled with liquid chromatography (LC-MS). researchgate.netbac-lac.gc.ca Studies have demonstrated that thousands of spectral features, representing diverse chemical classes, can be efficiently and reproducibly extracted and quantified from DBS. bham.ac.ukresearchgate.netnih.gov

The stability of metabolites within the dried matrix is a critical factor for the validity of metabolomic data. Research has shown that a significant portion of metabolites, including amino acids and lipids, remain chemically stable in DBS for extended periods. bham.ac.ukresearchgate.net One study found that over 80% of metabolites were stable in dried blood spots stored at room temperature for up to one week. researchgate.netnih.gov For longer-term storage, temperatures of -20°C or -80°C are recommended to ensure sample integrity. bham.ac.uk

The workflow for non-targeted metabolomics using DBS typically involves punching out a small disc from the spot, followed by an extraction step using an appropriate solvent mixture (e.g., ethanol:methanol). researchgate.net The resulting extract is then analyzed, most commonly by LC-MS. To enhance throughput, researchers have also developed surface analysis techniques that involve a rapid, 5-second extraction directly from the DBS surface, which can still capture thousands of metabolic features. bham.ac.ukbham.ac.uk

Below are data tables summarizing key findings and comparisons related to the application of DBS in non-targeted metabolomics.

Table 1: Performance Characteristics of DBS in Non-Targeted Metabolomics

| Parameter | Finding | Source Citation |

|---|---|---|

| Metabolite Coverage | Over 4,400 spectral features across diverse chemical classes can be reproducibly extracted and quantified. | researchgate.netnih.gov |

| Sample Stability (Short-Term) | Over 80% of metabolites are chemically stable in DBS stored at room temperature for up to one week. | researchgate.netnih.gov |

| Sample Stability (Long-Term) | For storage longer than a week, -20°C or -80°C is recommended to maintain sample integrity. | bham.ac.uk |

| High-Throughput Analysis | Surface analysis methods allow for sample extraction in as little as 5 seconds, enabling high-throughput data collection. | bham.ac.ukbham.ac.uk |

| Comparison to Liquid Samples | While absolute concentrations may vary, DBS provides a comparable representation of the circulating metabolome to traditional plasma samples. | researchgate.netnih.gov |

Table 2: Comparison of Biofluid Sampling Methods

| Feature | Dried Biofluid Spots (DBS) | Traditional Venipuncture (Liquid Plasma/Serum) | Source Citation |

|---|---|---|---|

| Invasiveness | Minimally invasive (peripheral prick). | Invasive (venous blood draw). | researchgate.netmdpi.com |

| Sample Volume | Small (e.g., ~50 µL per spot). | Larger (milliliters). | nih.gov |

| Storage & Transport | Can be stored and shipped at ambient temperature. | Requires cold chain (refrigeration or freezing). | bham.ac.ukbham.ac.uk |

| Cost | Lower costs for collection, storage, and transport. | Higher costs associated with trained phlebotomists and cold chain logistics. | bham.ac.uk |

| Suitability for Large Studies | Highly suitable for large-scale and remote population studies. | Logistically complex and more expensive for large cohorts. | researchgate.netnih.gov |

Synthetic Strategies and Chemical Derivatization of R 2 Oxo 3 Methylpentanoate

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines chemical and enzymatic steps to achieve high selectivity and efficiency. While direct chemo-enzymatic routes to (R)-2-Oxo-3-methylpentanoate are specialized, related strategies highlight the potential of this approach. For instance, the reduction of related α-keto esters, such as ethyl 2-methyl-3-oxopentanoate, has been accomplished using fungal strains and baker's yeast, demonstrating the utility of whole-cell biocatalysts in stereoselectively producing chiral hydroxy esters which are precursors to the target keto acid. scielo.br Enzymes like lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used in chemo-enzymatic methods for the kinetic resolution of racemic mixtures, often involving the acylation of amines or alcohols. sci-hub.se

Furthermore, biocatalyzed aldol (B89426) reactions represent a growing area for the stereoselective synthesis of α-keto acids. researchgate.net Type II pyruvate (B1213749) aldolases, for example, have been used in C-C bond formation to create chiral organofluorine compounds from fluorinated substrates, showcasing the power of enzymes to construct complex chiral molecules from simpler building blocks. escholarship.org These enzymatic methods, often part of a broader chemo-enzymatic roadmap, offer sustainable and highly selective pathways for producing complex chiral molecules.

Stereoselective Synthesis from Chiral Precursors

A primary strategy for obtaining enantiomerically pure this compound involves the use of specific chiral starting materials that already possess the desired stereochemistry.

A direct and common method for synthesizing this compound is through the oxidation of its corresponding α-hydroxy acid precursor, (R)-2-Hydroxy-3-methylpentanoate. The secondary alcohol group at the C2 position can be selectively oxidized to a ketone using various standard oxidizing agents. This transformation is a key reaction in both chemical synthesis and biological metabolic pathways.

Common reagents for this type of oxidation include chromium-based reagents like chromium trioxide (CrO₃) and permanganate (B83412) salts such as potassium permanganate (KMnO₄). The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions.

Table 1: Oxidation of (R)-2-Hydroxy-3-methylpentanoate

| Precursor | Product | Reagent Class | Example Reagents | Citation |

|---|

In biological systems, this compound is an intermediate in the catabolism of the essential amino acid L-isoleucine. nih.govecmdb.caecmdb.ca The synthesis is initiated by a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.gov This enzyme facilitates the transfer of the amino group from L-isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, yielding (S)-3-methyl-2-oxopentanoate and L-glutamate. ecmdb.ca The (S)-enantiomer is the naturally occurring form in this metabolic pathway.

The stereoisomers of isoleucine, including L-alloisoleucine, are also relevant precursors. researchgate.net L-alloisoleucine differs from L-isoleucine in its stereochemistry at the β-carbon and is also a substrate in the transamination process that leads to the formation of 3-methyl-2-oxopentanoate. ecmdb.ca The synthesis of the four stereoisomers of the precursor, methyl 2-hydroxy-3-methylpentanoate, has been achieved starting from the four corresponding chiral amino acids: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. researchgate.net Subsequent oxidation yields the respective 2-oxo-3-methylpentanoate stereoisomers.

Table 2: Enzymatic Conversion of Isoleucine Isomers

| Precursor | Enzyme | Product | Citation |

|---|---|---|---|

| L-Isoleucine | Branched-chain aminotransferase (EC 2.6.1.42) | (S)-3-Methyl-2-oxopentanoate | nih.govecmdb.ca |

Synthesis from (R)-2-Hydroxy-3-methylpentanoate Precursors

Academic Methodologies for Analog and Derivative Synthesis

The structural scaffold of 2-oxo-3-methylpentanoate serves as a valuable starting point for the synthesis of more complex analogs and derivatives. Academic research has explored various coupling and modification strategies to generate novel molecules.

One approach involves the derivatization of the corresponding amino acid ester. For example, a series of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized. nih.gov These syntheses utilized dicyclohexylcarbodiimide (B1669883) (DCC) and azide (B81097) coupling methods to link various amino acid esters with carboxylic acid derivatives. nih.gov A similar strategy was employed to create methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoates, which also used an azide coupling method. arkat-usa.org

Another example is the synthesis of t-butyl 2-(1,2-dithiolane-4-carboxamido)-3-methylpentanoate. mdpi.com This derivative was prepared by reacting the t-butyl ester of isoleucine with asparagusic acid using coupling agents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and propylphosphonic anhydride (B1165640) (T3P). mdpi.comresearchgate.net The resulting amide was obtained in a moderate yield after purification. mdpi.com

Table 3: Examples of this compound Derivative Synthesis

| Derivative Class | Key Reagents/Methods | Precursor Type | Citation |

|---|---|---|---|

| Quinazolinone-acetamido-alkanoates | DCC, Azide coupling | Amino acid esters | nih.govarkat-usa.org |

These methodologies demonstrate the versatility of the 2-oxo-3-methylpentanoate core structure and its related amino acid precursors in the construction of a diverse range of chemical entities for further investigation.

Broader Biological and Biotechnological Implications

Role in Protein Structure and Metabolism

(R)-2-Oxo-3-methylpentanoate is an indispensable intermediate in the metabolism of isoleucine, one of the three branched-chain amino acids (BCAAs) that are fundamental building blocks for protein synthesis. rupahealth.comnih.gov The catabolism of isoleucine is initiated by a transamination reaction, where the amino group of isoleucine is transferred to α-ketoglutarate, yielding this compound and glutamate. nih.govspringermedizin.de This reaction is primarily catalyzed by the enzyme branched-chain aminotransferase (BCAT). nih.govspringermedizin.de

Subsequently, this compound is oxidatively decarboxylated by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH). rupahealth.comwikipedia.org This irreversible step converts it into α-methylbutyryl-CoA, which is further metabolized to ultimately enter the Krebs cycle for energy production. nih.govwikipedia.org The proper functioning of this metabolic pathway is critical for maintaining protein homeostasis and providing energy, particularly in skeletal muscle where BCAA catabolism is prominent. rupahealth.comspringermedizin.de

Disruptions in the BCKDH enzyme complex lead to the accumulation of this compound and other branched-chain keto acids, a hallmark of the genetic disorder Maple Syrup Urine Disease (MSUD). rupahealth.comnih.gov This accumulation can have toxic effects, highlighting the importance of regulating the levels of this keto acid. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Location |

| Branched-chain aminotransferase (BCAT) | Catalyzes the reversible transamination of isoleucine to this compound. nih.govspringermedizin.de | Cytosol and Mitochondria nih.govymdb.ca |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | Catalyzes the irreversible oxidative decarboxylation of this compound. rupahealth.comwikipedia.org | Mitochondrial inner membrane wikipedia.org |

Potential as a Target for Bioactive Compound Development

The metabolic pathway involving this compound is essential for the survival of various organisms, including fungi and plants, but is absent in mammals. This makes the enzymes in this pathway attractive targets for the development of selective antifungal agents and herbicides.

The biosynthesis of isoleucine, which proceeds through this compound, is a vital pathway in fungi. nih.gov Enzymes in this pathway, such as acetohydroxyacid synthase (AHAS) and ketol-acid reductoisomerase (KARI), are prime targets for antifungal drug development. researchgate.net Inhibiting these enzymes would disrupt the production of essential branched-chain amino acids, thereby halting fungal growth. The similarity between fungal and plant enzymes in this pathway suggests that chemistries developed for herbicides could be repurposed for antifungal applications. researchgate.net

The branched-chain amino acid biosynthetic pathway is a well-established target for a variety of commercial herbicides. oup.comnih.gov Several classes of herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines, act by inhibiting acetohydroxyacid synthase (AHAS), the first common enzyme in the biosynthesis of valine and isoleucine. oup.comnih.gov Dihydroxyacid dehydratase (DHAD), another key enzyme in this pathway that acts on a precursor to this compound, is also considered a promising target for the development of new herbicides. researchgate.net The inhibition of these enzymes leads to a deficiency in essential amino acids, ultimately causing plant death. oup.comunl.edu

Table 2: Enzymes in BCAA Biosynthesis as Bioactive Targets

| Enzyme | Target for | Mechanism of Action |

| Acetohydroxyacid Synthase (AHAS) | Herbicides, Antifungals | Blocks the synthesis of precursors for valine and isoleucine. oup.comnih.gov |

| Ketol-acid Reductoisomerase (KARI) | Herbicides, Antituberculosis agents | Inhibits the conversion of acetohydroxy acids to dihydroxy acids. oup.comresearchgate.net |

| Dihydroxyacid Dehydratase (DHAD) | Herbicides | Prevents the formation of the keto acid precursors of valine and isoleucine. researchgate.net |

Importance of its Metabolic Pathway for Antifungal Agent Development

Research into Cellular Responses to this compound and its Analogues

Studies have investigated how cells respond to the presence of this compound and related compounds. For instance, in Escherichia coli, the addition of this compound, the final intermediate in the isoleucine biosynthetic pathway, was able to alleviate growth inhibition caused by homocysteine. asm.org This suggests that homocysteine toxicity in E. coli is due to a disruption in the branched-chain amino acid biosynthesis, specifically at a step before the formation of this compound. asm.org Such research provides insights into metabolic regulation and potential strategies to overcome metabolic stress.

Metabolic Engineering Applications in Microorganisms for Branched-Chain Amino Acid Production

The understanding of the biosynthetic pathway of branched-chain amino acids, where this compound is a key intermediate, has significant implications for metabolic engineering. nih.gov Microorganisms like Corynebacterium glutamicum and Escherichia coli are often engineered to overproduce valuable amino acids, including isoleucine, leucine (B10760876), and valine. nih.gov

Strategies for enhancing BCAA production often involve:

Overexpression of key enzymes: Increasing the levels of enzymes like threonine dehydratase and acetohydroxyacid synthase can enhance the metabolic flux towards BCAA synthesis. nih.gov

Deregulation of feedback inhibition: The enzymes in the BCAA pathway are often subject to feedback inhibition by the final amino acid products. annualreviews.org Genetic modifications to remove these regulatory sites can lead to increased production. annualreviews.org

Optimizing precursor supply: Ensuring an adequate supply of precursors like pyruvate (B1213749) and 2-oxobutanoate (B1229078) is crucial for high-yield production. nih.gov

By manipulating the genes and enzymes involved in the synthesis and conversion of this compound and its precursors, researchers can engineer microbial cell factories for the efficient and large-scale production of branched-chain amino acids for various industrial applications, including animal feed, food additives, and pharmaceuticals.

Q & A

Q. What are the primary synthetic routes for producing (R)-2-oxo-3-methylpentanoate with high enantiomeric purity?

- Methodological Answer : this compound can be synthesized via:

- Asymmetric Reduction : Using chiral catalysts (e.g., Ru-BINAP complexes) to reduce precursor ketones like 2-oxo-3-methylpentanoic acid, achieving >90% enantiomeric excess (e.e.) for the (R)-enantiomer .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze racemic mixtures, isolating the (R)-enantiomer. For example, Candida antarctica lipase B has been used under optimized pH (6.5–7.5) and temperature (30–40°C) conditions .

- Key Validation : Monitor reaction progress using chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity .

Q. How can researchers differentiate this compound from its stereoisomers using analytical techniques?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Cyclobond I 2000) with mobile phases like hexane/isopropanol (90:10) to resolve (R)- and (S)-enantiomers .

- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computational predictions (DFT/B3LYP/6-31G*) to assign absolute configuration .

- NMR with Chiral Solvating Agents : Employ Eu(hfc)₃ to induce distinct chemical shifts for enantiomers in ¹H-NMR spectra .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments of 2-oxo-3-methylpentanoate derivatives?

- Methodological Answer : Conflicting data may arise from:

- Incomplete Resolution : Ensure chromatographic purity (>99%) via preparatory HPLC before stereochemical analysis.

- Epimerization During Synthesis : Monitor reaction conditions (e.g., pH > 8 or high temperatures) that promote racemization using real-time polarimetry .

- Case Study : A 2024 study resolved discrepancies between X-ray crystallography and VCD data by re-evaluating crystal packing effects and solvent interactions .

Q. How does this compound function as a substrate in ThDP-dependent enzymatic systems?

- Methodological Answer :

- Mechanistic Insight : Thiamine diphosphate (ThDP)-dependent enzymes (e.g., pyruvate dehydrogenase) catalyze decarboxylation or acyl transfer. This compound’s branched chain enhances steric selectivity in active sites .

- Experimental Design :

- Kinetic Assays : Measure and under varying pH (6.0–8.0) and substrate concentrations (0.1–10 mM).

- Isotope Labeling : Use ¹³C-labeled substrate to track carbon flux via GC-MS .

Q. What are the challenges in quantifying trace impurities in this compound samples, and how can they be addressed?

- Methodological Answer :

- Common Impurities : Residual solvents (e.g., ethyl acetate), diastereomers, or oxidation byproducts (e.g., 3-methylpentanoic acid).

- Advanced Techniques :

- GC-MS with Headspace Sampling : Detect volatile impurities at <0.1% levels .

- LC-QTOF-MS : Identify non-volatile impurities using high-resolution mass accuracy (±2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.